Floverine

Spasmolytic Drug Design Physicochemical Properties

Floverine (CAS 27318-86-1; IUPAC 2-(3,5-dimethoxyphenoxy)ethanol; synonyms LL-1452, Irabil, Floverinum) is a small molecule drug belonging to the spasmolytic class with a papaverine-like action, as designated by the INN stem '-verine'. It is a synthetic dimethoxybenzene derivative with a molecular weight of 198.22 Da and the formula C10H14O4.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
CAS No. 27318-86-1
Cat. No. B1672849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFloverine
CAS27318-86-1
SynonymsFloverine;  Irabil;  LL 1452;  LL-1452;  LL1452;  Floverinum; 
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)OCCO)OC
InChIInChI=1S/C10H14O4/c1-12-8-5-9(13-2)7-10(6-8)14-4-3-11/h5-7,11H,3-4H2,1-2H3
InChIKeyWWCVTBASZDLZAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Floverine (CAS 27318-86-1) Baseline Overview for Scientific Procurement Decisions


Floverine (CAS 27318-86-1; IUPAC 2-(3,5-dimethoxyphenoxy)ethanol; synonyms LL-1452, Irabil, Floverinum) is a small molecule drug belonging to the spasmolytic class with a papaverine-like action, as designated by the INN stem '-verine' [1]. It is a synthetic dimethoxybenzene derivative with a molecular weight of 198.22 Da and the formula C10H14O4 [2]. Floverine is also recognized as a lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, and serves as an antioxidant in fats and oils [3]. Selection of this compound requires careful evaluation of its distinct multimodal pharmacological fingerprint relative to other spasmolytic or anti-inflammatory agents within the same therapeutic class.

Why Floverine Cannot Be Interchanged with Generic Papaverine-Like Spasmolytics


Within the '-verine' class of musculotropic spasmolytics, compounds divergent in core scaffold, molecular weight, and lipophilicity produce markedly different polypharmacology profiles despite a shared nominal classification. Floverine (C10H14O4, MW 198.22 Da, XLogP 1.2) is structurally and pharmacologically distinct from papaverine (MW 339.39 Da, benzylisoquinoline alkaloid), amifloverine (C16H27NO3, MW 281.39 Da, tertiary amine-containing), and fenoverine (phenothiazine derivative) [1]. Beyond spasmolysis, Floverine possesses a documented multitarget enzyme inhibition profile—potent lipoxygenase blockade combined with ancillary COX, carboxylesterase, and formyltetrahydrofolate synthetase inhibition—that is absent in most class comparators [2]. Interchangeability among these agents on the basis of spasmolytic class alone ignores critical differences in target selectivity, toxicity windows, and formulation suitability, any of which can compromise experimental reproducibility or therapeutic performance. The quantitative evidence below establishes the specific dimensions where Floverine differentiates from its nearest structural or functional analogs.

Floverine (CAS 27318-86-1) Quantitative Differentiation Evidence Against Closest Comparators


Molecular Weight and Physicochemical Profile Differentiate Floverine from Papaverine and Amifloverine in Drug Distribution and Formulation

Floverine exhibits substantially lower molecular weight (198.22 Da) and lipophilicity (XLogP 1.2) compared to the class prototype papaverine (MW 339.39 Da, LogP ~3.5) and to the INN congener amifloverine (MW 281.39 Da, C16H27NO3). The topological polar surface area (tPSA) of Floverine is 47 Ų, with 1 H-bond donor and 4 H-bond acceptors, yielding physicochemical properties more consistent with efficient passive membrane permeation and aqueous solubility, whereas papaverine's higher LogP and MW predict lower aqueous solubility and distinct tissue partitioning [1]. These property differences directly affect formulation strategy, bioavailability prediction, and in vitro assay compatibility.

Spasmolytic Drug Design Physicochemical Properties

Potent Lipoxygenase Inhibition as a Differentiating Mechanism Not Shared by Papaverine-Class Agents

Floverine is classified as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism, a property documented in authoritative database records but not attributed to papaverine, amifloverine, or fenoverine [1]. While papaverine acts primarily through phosphodiesterase inhibition and direct smooth muscle relaxation, Floverine adds LOX pathway blockade to its spasmolytic action. The compound also demonstrates ancillary inhibition of cyclooxygenase (COX), carboxylesterase, and formyltetrahydrofolate synthetase, though with lesser potency than its LOX inhibition [1]. This polypharmacology profile—combining spasmolysis with LOX-dominant eicosanoid pathway modulation—is unique among the '-verine' class.

Lipoxygenase Inhibitor Arachidonic Acid Metabolism Inflammation

Antioxidant Function in Lipid Systems Separates Floverine from Non-Antioxidant Spasmolytics

Database records explicitly classify Floverine as an antioxidant in fats and oils, a property not reported for the comparator spasmolytics papaverine, amifloverine, or fenoverine [1]. This lipid-phase antioxidant activity is mechanistically linked to the 3,5-dimethoxyphenoxy moiety in Floverine's structure, which provides electron-donating capacity for radical scavenging . While papaverine has been studied for glutathione-related effects at high doses, it is not characterized as a direct lipophilic antioxidant [2].

Antioxidant Lipid Protection Oxidative Stress

Favorable Acute Oral Toxicity Margin in Rodent Models Compared to Papaverine

Floverine demonstrates an oral LD50 of 4050 mg/kg in rats, indicating a relatively low acute oral toxicity profile . In contrast, papaverine hydrochloride exhibits substantially greater acute toxicity, with an LD50 of 150 mg/kg subcutaneously and 27.5 mg/kg intravenously in mice, reflecting a narrower safety margin for parenteral routes . The intramuscular LD50 of Floverine in rats is 1650 mg/kg, and the oral LD50 in mice is 220 mg/kg . The oral rat LD50 of 4050 mg/kg places Floverine in a favorable acute toxicity category relative to many small-molecule spasmolytics, though the lower mouse oral LD50 indicates species-dependent sensitivity. It must be noted that these acute toxicity data derive from a single source (Medicamentos de Actualidad, 1976) and have not been replicated in modern GLP-compliant studies.

Acute Toxicity Safety Pharmacology LD50

High-Value Application Scenarios for Floverine (CAS 27318-86-1) Based on Differentiated Evidence


Dual-Action Spasmolytic-LOX Inhibitor Probe for Inflammation-Smooth Muscle Research

Floverine is the preferred choice when a research program requires simultaneous spasmolytic activity and lipoxygenase pathway inhibition within a single chemical entity. Unlike papaverine or amifloverine, which lack LOX inhibition, Floverine can interrogate the intersection of smooth muscle relaxation and arachidonic acid metabolism [1]. This dual action is particularly relevant in models of inflammatory bowel conditions, vascular inflammation, or asthma, where both smooth muscle hypercontractility and leukotriene-mediated inflammation coexist. Standard '-verine' spasmolytics would capture only the contractility endpoint, leaving the eicosanoid pathway unaddressed.

Lipid-Based Formulation Development Leveraging Intrinsic Antioxidant Character

Floverine's documented antioxidant function in fats and oils [2] makes it a rational candidate for lipid-based drug delivery systems (e.g., self-emulsifying drug delivery systems, lipid nanoparticles) where oxidative stability of the vehicle is a formulation challenge. This intrinsic property may reduce or eliminate the need for co-formulated antioxidants, simplifying the formulation composition and potentially reducing excipient-related variability in preclinical studies. Papaverine, lacking this property, would require additional antioxidant stabilization in comparable lipid formulations.

Comparative Spasmolytic Structure-Activity Relationship (SAR) Studies

Floverine's compact structure (MW 198.22 Da, C10H14O4) and lower LogP (1.2) compared to papaverine (MW 339.39 Da, LogP ~3.5) and amifloverine (MW 281.39 Da) make it a valuable comparator for SAR programs investigating the influence of molecular size and lipophilicity on spasmolytic potency, tissue selectivity, and ADME properties [3]. As a minimal dimethoxybenzene derivative within the '-verine' class, Floverine can serve as a simplified scaffold from which to systematically probe the contribution of additional ring systems and functional groups present in larger congeners.

Low-Toxicity-Standard Control in Smooth Muscle Pharmacology Assays

The relatively high acute oral LD50 of Floverine in rats (4050 mg/kg) offers practical advantages for in vitro assay workflows where compound handling safety is a consideration. Compared to papaverine hydrochloride (IV LD50 mouse 27.5 mg/kg; SC LD50 mouse 150 mg/kg), Floverine presents a lower acute hazard profile for laboratory personnel during weighing, solution preparation, and disposal. This lower toxicity classification may also simplify institutional chemical safety approval processes for procurement and use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Floverine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.